

Cy7.5 NHS ester structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B15554537

[Get Quote](#)

An In-depth Technical Guide to **Cy7.5 NHS Ester** for Researchers and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development.^{[1][2]} As a member of the cyanine dye family, its core structure features a heptamethine chain, which dictates its long-wavelength spectral properties.^[1] The fluorescence of Cy7.5 falls within the NIR "biological window" (750-900 nm), a spectral range where endogenous absorbers like water and hemoglobin have minimal interference.^[1] This characteristic allows for deep tissue penetration of light and a high signal-to-noise ratio by reducing background autofluorescence, making it exceptionally suitable for sensitive *in vivo* imaging.^{[1][3]}

The NHS ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Cy7.5 fluorophore to biomolecules.^[4] It reacts efficiently with primary amines, such as the lysine residues on proteins and antibodies, to form stable, covalent amide bonds.^{[4][5]} This guide provides a comprehensive overview of the structure, properties, and applications of **Cy7.5 NHS ester**, including detailed experimental protocols for its use in bioconjugation.

Core Physicochemical and Spectroscopic Properties

The utility of **Cy7.5 NHS ester** is defined by its distinct photophysical characteristics. It is noted for a high molar extinction coefficient, signifying a strong capacity for light absorption, and a good quantum yield, leading to bright fluorescent emissions.^[1] A rigidized central polymethyne moiety in some variants can increase the quantum yield by up to 20% compared to the parent Cy7.5 structure.^[6]

Property	Typical Value	Source(s)
Excitation Maximum (λ_{ex})	788 nm	[6][7]
Emission Maximum (λ_{em})	808 nm	[6][7]
Molar Extinction Coefficient	223,000 M ⁻¹ cm ⁻¹	[6][7][8]
Fluorescence Quantum Yield	~0.1 - 0.21	[7][9]
Molecular Formula	C ₄₉ H ₅₂ BF ₄ N ₃ O ₄	[6][7]
Molecular Weight	~833.8 g/mol	[6][7]
Solubility	Soluble in DMSO, DMF, Dichloromethane; Low solubility in water	[6][7][10]
Storage Conditions	Store at -20°C, desiccated and protected from light	[6][7][10][11]

Reaction Mechanism: NHS Ester Aminolysis

The conjugation of **Cy7.5 NHS ester** to a biomolecule is a classic example of nucleophilic acyl substitution.^[12] The reaction targets primary amines (R-NH₂), which are predominantly found on the ϵ -amine of lysine residues and the N-terminus of proteins.^[12] The process is highly pH-dependent, with optimal reactivity occurring in slightly alkaline conditions (pH 8.0-9.0).^{[4][13]} In this pH range, the primary amine is deprotonated and acts as a potent nucleophile.^[5]

The reaction proceeds as follows:

- Nucleophilic Attack: The unprotonated primary amine attacks the carbonyl carbon of the NHS ester.^[12]

- Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[14]
- Bond Formation & Leaving Group Departure: The intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[12][14]

The primary competing reaction is the hydrolysis of the NHS ester by water, which increases with pH.[13] Therefore, conducting the reaction in a suitable buffer and at an appropriate protein concentration is critical for maximizing conjugation efficiency.[13]

Figure 1. Reaction of **Cy7.5 NHS ester** with a primary amine.

Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for conjugating **Cy7.5 NHS ester** to an IgG antibody.[1][15] It is crucial to optimize parameters such as the dye-to-antibody molar ratio for each specific antibody to achieve the desired degree of labeling (DOL).[4]

Materials and Reagents

- Antibody of Interest: Purified and in an amine-free buffer (e.g., PBS).[15]
- **Cy7.5 NHS Ester**: High purity, stored desiccated at -20°C.[15]
- Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the dye.[12][15]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[15]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.[15]
- Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or FPLC system.[15][16]

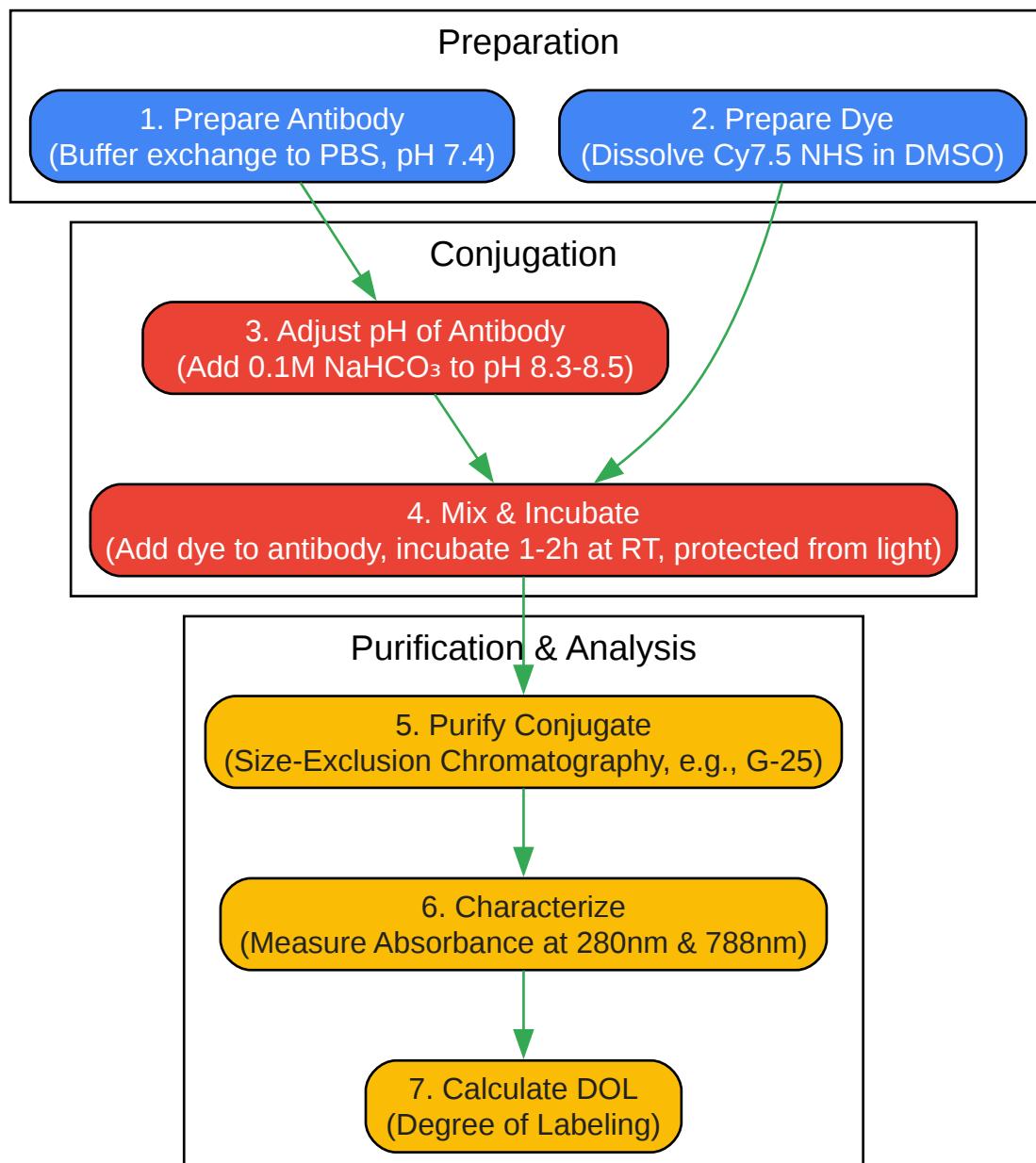
Antibody and Dye Preparation

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4) via dialysis or a desalting column.[4][15]

- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4][15]
- Dye Reconstitution: Immediately before use, allow the **Cy7.5 NHS ester** vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[17][18] Vortex thoroughly.[4]

Conjugation Reaction

- pH Adjustment: Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a microcentrifuge tube. Add 0.1 volumes of 1 M sodium bicarbonate buffer to raise the pH to ~8.3-8.5.[15]
- Calculate Dye Amount: Determine the volume of **Cy7.5 NHS ester** stock solution needed. A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[4][15]
 - Example Calculation for a 10:1 ratio with 1 mg IgG (MW ~150,000 g/mol) and Cy7.5 NHS (MW ~833.8 g/mol):
 - Moles of IgG = $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of Dye = $10 * 6.67 \times 10^{-9} \text{ mol} = 6.67 \times 10^{-8} \text{ mol}$
 - Mass of Dye = $6.67 \times 10^{-8} \text{ mol} * 833.8 \text{ g/mol} = 5.56 \times 10^{-5} \text{ g} = 55.6 \mu\text{g}$
 - Volume of 10 mg/mL Dye Stock = $55.6 \mu\text{g} / 10 \mu\text{g}/\mu\text{L} = 5.6 \mu\text{L}$ [19]
 - Incubation: Slowly add the calculated volume of dye solution to the antibody solution while gently vortexing.[15] Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][15]


Purification of the Conjugate

- Separation: The unreacted, free dye must be separated from the labeled antibody.[1] This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25).[15][18]
- Elution: Apply the reaction mixture to the equilibrated column. Elute with PBS (pH 7.4). The first colored fraction to elute will be the Cy7.5-labeled antibody conjugate.[4][15]

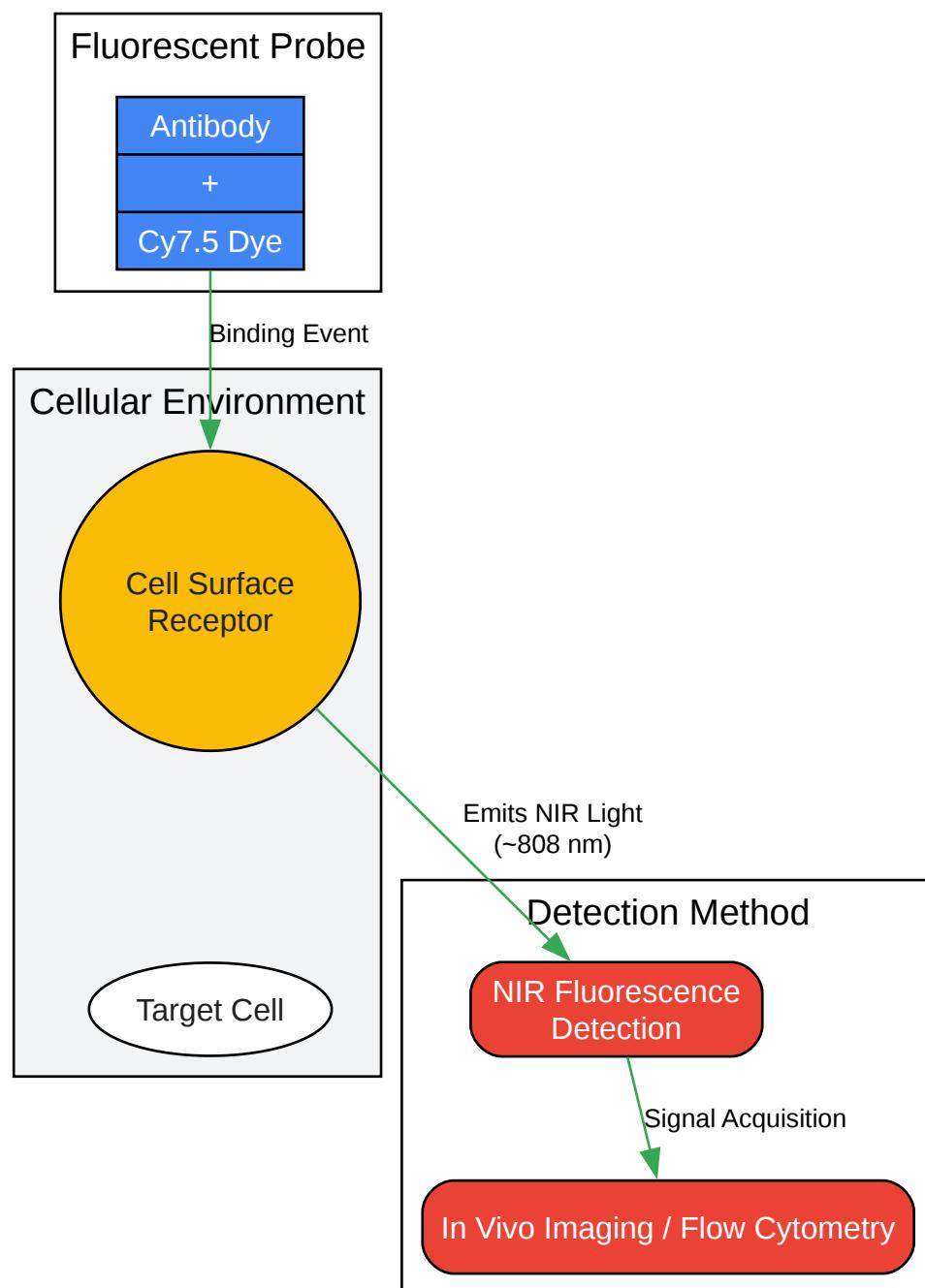
Characterization: Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[\[15\]](#)

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and 788 nm (for Cy7.5 dye).
- Calculate the DOL using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.

[Click to download full resolution via product page](#)

Figure 2. Workflow for antibody conjugation with **Cy7.5 NHS ester**.


Applications in Research and Signaling

Cy7.5 NHS ester is not a component of a biological signaling pathway itself; rather, it is a powerful tool for visualizing and tracking components of these pathways.^[1] Its primary application is in *in vivo* imaging, where the deep tissue penetration of NIR light allows for the non-invasive, real-time tracking of biological processes in living organisms.^{[1][3][6]}

Key applications include:

- **In Vivo Imaging:** Labeled antibodies or molecules can be used to visualize tumor masses, monitor drug delivery, or study disease progression in animal models.^{[1][3]}
- **Flow Cytometry and Microscopy:** The bright fluorescence of Cy7.5 is advantageous for multicolor experiments where minimal spectral overlap is required.^[1] It can be used to label cells or cellular components to monitor processes like apoptosis or signal transduction.^[3]
- **Nucleic Acid Detection:** When conjugated to probes, it can be used for techniques like fluorescence *in situ* hybridization (FISH).^[3]

The diagram below illustrates a common application: a Cy7.5-labeled antibody is used to target a specific cell surface receptor. The fluorescence from the dye allows for the detection and quantification of these receptors, providing insights into signaling pathway activity and drug targeting.

[Click to download full resolution via product page](#)

Figure 3. Use of a Cy7.5-labeled antibody to visualize a cell receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]
- 7. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Cy7.5 NHS ester structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554537#cy7-5-nhs-ester-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com